Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by its chromene ring structure, which is a fused benzene and α-pyrone ring system. Coumarin derivatives, including this compound, are widely studied for their potential therapeutic properties and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 4,6-dimethyl-2H-chromen-2-one with ethyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different biological and chemical properties, making them useful for various applications .
Scientific Research Applications
Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, antioxidant, or modulator of cellular signaling pathways. Its chromene ring structure allows it to interact with biological macromolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl coumarin-3-carboxylate: Another coumarin derivative with similar structural features and biological activities.
Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate: Known for its selective inhibition of monoamine oxidase B (MAO-B).
Ethyl 2-oxo-2H-chromene-3-carboxylate: A simpler coumarin derivative with diverse applications
Uniqueness
Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate is unique due to its specific substitution pattern on the chromene ring, which imparts distinct chemical and biological properties. Its 4,6-dimethyl substitution enhances its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
Ethyl 4,6-dimethyl-2-oxo-2H-chromene-3-carboxylate is a member of the chromene family, which has garnered attention for its diverse biological activities, including potential applications in pharmaceuticals. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₄O₄, with a molecular weight of approximately 246.26 g/mol. The structure features a chromene backbone with methyl substitutions at the 4 and 6 positions and a carboxylate group at the 3 position, which enhances its biological activity compared to simpler chromenes and coumarins.
This compound exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress. This property is particularly relevant for therapeutic strategies targeting oxidative stress-related diseases.
- Antimicrobial Properties : Research indicates that derivatives of this compound demonstrate significant antimicrobial activity against various pathogens. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth .
- Anticancer Potential : this compound has been investigated for its anticancer properties. It can interact with specific molecular targets involved in cancer progression, potentially leading to apoptosis in cancer cells.
Comparative Biological Activity
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Ethyl 2-Oxo-2H-chromene-3-carboxylate | Lacks methyl groups at positions 4 and 6 | Less sterically hindered; different biological profile |
Coumarin | Basic coumarin structure without additional groups | Simpler structure; widely studied for its properties |
Ethyl 7-Hydroxycoumarin | Hydroxyl group at position 7 | Enhanced solubility and bioactivity compared to other coumarins |
The unique methyl substitution pattern in this compound enhances its biological activity compared to these related compounds.
Case Studies and Research Findings
- Antioxidant Studies : A study demonstrated that this compound effectively reduced lipid peroxidation in vitro, indicating strong antioxidant properties that may be beneficial in preventing cellular damage due to oxidative stress.
- Antimicrobial Evaluation : In vitro tests showed that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL. These findings suggest potential applications in treating bacterial infections .
- Anticancer Research : A recent investigation highlighted the compound's ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The study found that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells.
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 4,6-dimethyl-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-4-17-13(15)12-9(3)10-7-8(2)5-6-11(10)18-14(12)16/h5-7H,4H2,1-3H3 |
InChI Key |
YDDWAJACENTBHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2)C)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.